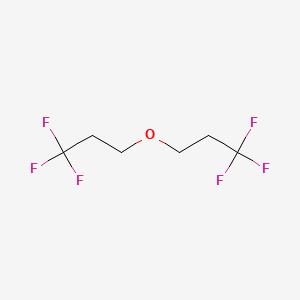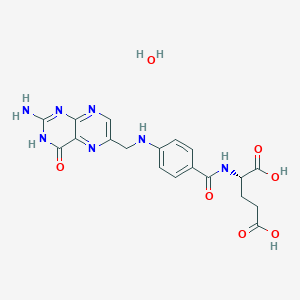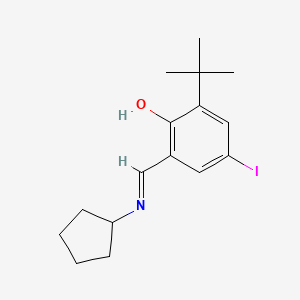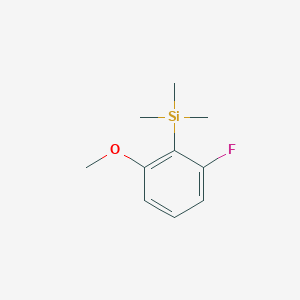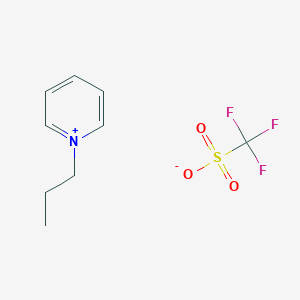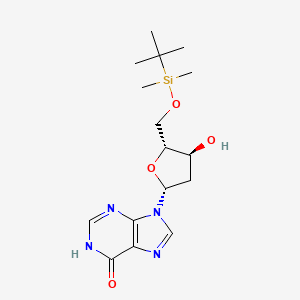
5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine (5-TBDMS-dI) is an important synthetic nucleoside analogue that has been widely used in the field of molecular biology and biochemistry. It is a modified form of 2'-deoxyinosine (dI), which is a naturally occurring nucleoside found in DNA and RNA. 5-TBDMS-dI has been used for a variety of purposes, including the study of nucleic acid structure and function, the synthesis of modified nucleic acids, and the development of novel drug delivery systems.
Mechanism of Action
5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine is a nucleoside analogue that is structurally similar to 2'-deoxyinosine. It has been found to be a potent inhibitor of several enzymes involved in DNA and RNA metabolism, including DNA and RNA polymerases, reverse transcriptases, and topoisomerases. It is thought to inhibit these enzymes by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from binding to its natural substrate.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and fungal species, as well as to inhibit the replication of several viruses. In addition, this compound has been found to reduce the activity of certain enzymes involved in DNA and RNA metabolism, such as DNA and RNA polymerases, reverse transcriptases, and topoisomerases. Finally, this compound has been shown to have antiviral activity and to inhibit the growth of certain tumor cells.
Advantages and Limitations for Lab Experiments
5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly stable, making it an ideal tool for studying nucleic acid structure and function. In addition, it is a potent inhibitor of several enzymes involved in DNA and RNA metabolism, making it a useful tool for studying the mechanism of action of these enzymes. However, this compound also has several limitations. It is relatively expensive, and it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for 5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine. It could be used to develop novel drug delivery systems, such as liposomal delivery systems. In addition, it could be used to study the mechanism of action of various enzymes involved in DNA and RNA metabolism, such as DNA and RNA polymerases, reverse transcriptases, and topoisomerases. Finally, it could be used to develop novel antiviral agents and to study the biochemical and physiological effects of nucleoside analogues.
Synthesis Methods
5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine is typically synthesized by a two-step process. First, a base-catalyzed reaction between 2'-deoxyinosine and tert-butyldimethylsilyl chloride (TBDMSCl) is used to form the 5'-TBDMS-2'-deoxyinosine intermediate. This intermediate is then reacted with a strong base, such as potassium tert-butoxide (t-BuOK), to form the desired this compound product.
Scientific Research Applications
5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine has a wide range of applications in scientific research. It has been used as a tool for studying nucleic acid structure and function, as well as for the synthesis of modified nucleic acids. It has also been employed in the development of novel drug delivery systems, such as liposomal delivery systems. In addition, this compound has been used to study the mechanism of action of various enzymes, including DNA and RNA polymerases, reverse transcriptases, and topoisomerases.
properties
IUPAC Name |
9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4Si/c1-16(2,3)25(4,5)23-7-11-10(21)6-12(24-11)20-9-19-13-14(20)17-8-18-15(13)22/h8-12,21H,6-7H2,1-5H3,(H,17,18,22)/t10-,11+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCYFLRPIRMTTP-QJPTWQEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)


